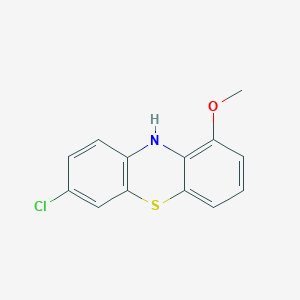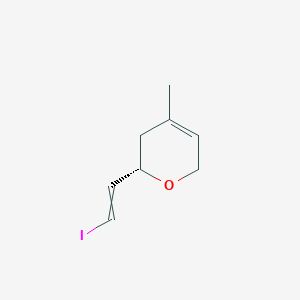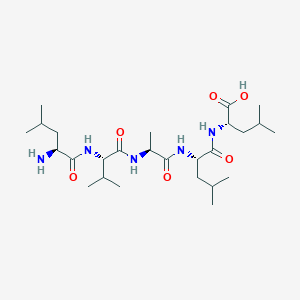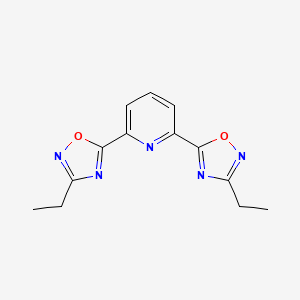![molecular formula C12H13NO3 B14234380 3-Formyl-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid](/img/structure/B14234380.png)
3-Formyl-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Formyl-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid is a heterocyclic compound with a unique structure that includes a formyl group and a carboxylic acid group attached to a tetrahydrobenzoazepine ring.
準備方法
The synthesis of 3-Formyl-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps :
Formation of the Tetrahydrobenzoazepine Ring: This step involves the cyclization of a suitable precursor, often using a catalyst such as aluminum chloride in a solvent like dichloroethane at low temperatures (0-20°C).
Introduction of the Formyl Group: The formyl group can be introduced through a formylation reaction, often using reagents like formic acid or formamide.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, which may involve the use of carbon dioxide under specific conditions.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
化学反応の分析
3-Formyl-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the formyl group to an alcohol group, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.
Condensation: The formyl group can participate in condensation reactions, forming larger molecules through the reaction with amines or hydrazines.
科学的研究の応用
3-Formyl-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid has several scientific research applications :
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It is used in studies involving enzyme interactions and receptor binding, contributing to the understanding of biological pathways.
作用機序
The mechanism of action of 3-Formyl-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid involves its interaction with specific molecular targets . The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, stabilizing the compound’s binding to its targets. These interactions can modulate biological pathways, leading to therapeutic effects.
類似化合物との比較
3-Formyl-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid can be compared with other similar compounds, such as :
2,3,4,5-Tetrahydro-1H-benzo[D]azepine: Lacks the formyl and carboxylic acid groups, making it less reactive in certain chemical reactions.
3-Formyl-2,3,4,5-tetrahydro-1H-benzo[D]azepine: Lacks the carboxylic acid group, affecting its solubility and reactivity.
7-Carboxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine: Lacks the formyl group, altering its ability to participate in condensation reactions.
The presence of both the formyl and carboxylic acid groups in this compound makes it unique and versatile for various applications.
特性
分子式 |
C12H13NO3 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC名 |
3-formyl-1,2,4,5-tetrahydro-3-benzazepine-7-carboxylic acid |
InChI |
InChI=1S/C12H13NO3/c14-8-13-5-3-9-1-2-11(12(15)16)7-10(9)4-6-13/h1-2,7-8H,3-6H2,(H,15,16) |
InChIキー |
LNRKKVMHLUOPAR-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC2=C1C=CC(=C2)C(=O)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


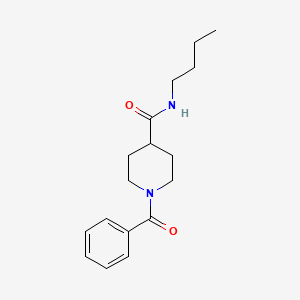
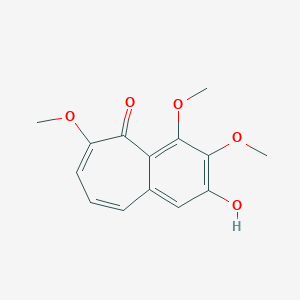
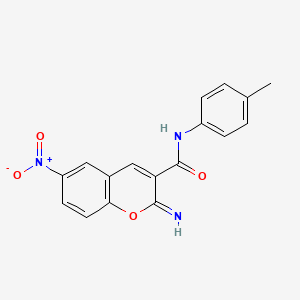
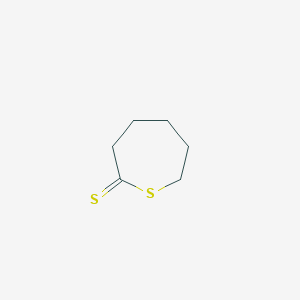
![Benzenemethanamine, N-[2,2-dimethyl-1-(trifluoromethyl)-3-butenyl]-](/img/structure/B14234336.png)
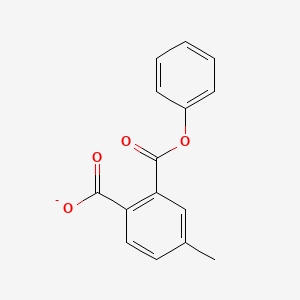
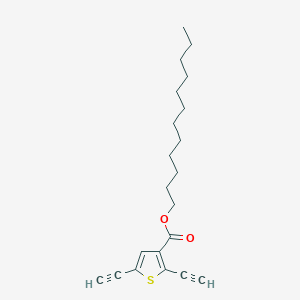
![2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile](/img/structure/B14234349.png)
![Benzoic acid;[3-[(10-propylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14234353.png)
